2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one
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Overview
Description
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one is a complex organic compound with a unique structure that includes multiple methyl groups and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a different quinoline derivative.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction may result in a simpler quinoline derivative .
Scientific Research Applications
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thioxo group may play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions and hydroboration of alkynes and alkenes.
Uniqueness
2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C19H23NOS3 |
---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C19H23NOS3/c1-7-11(3)17(21)20-15-12(4)8-10(2)9-13(15)14-16(19(20,5)6)23-24-18(14)22/h8-9,11H,7H2,1-6H3 |
InChI Key |
QFHCNPQMUVIWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SSC3=S)C)C |
Origin of Product |
United States |
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